molecular formula C8H6F3NO3 B1294411 2-Methoxy-5-nitrobenzotrifluoride CAS No. 654-76-2

2-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1294411
CAS No.: 654-76-2
M. Wt: 221.13 g/mol
InChI Key: KGFADEJSZXEVMC-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzotrifluoride is an organic compound with the chemical formula CH3OC6H3(NO2)CF3. It is a colorless to light yellow crystalline solid with a molecular weight of 221.13 g/mol . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

2-Methoxy-5-nitrobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of p-nitrochlorotoluene (2-nitro-1-chloro-3-trifluorotoluene) with sodium methoxide. The reaction is typically carried out at room temperature, and the reactants are stirred in a suitable solvent to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include sodium methoxide, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-5-nitrobenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

2-Methoxy-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:

    2-Methyl-5-nitrobenzotrifluoride: Similar in structure but with a methyl group instead of a methoxy group.

    4-Nitro-2-(trifluoromethyl)anisole: Similar in structure but with the nitro group in a different position.

    2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains an additional nitro group, making it more reactive.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFADEJSZXEVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215712
Record name 4-Nitro-2-(trifluoromethyl)anisole
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Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-76-2
Record name 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

45 g of sodium hydroxide and 10 g of tetraethylammonium chloride in 200 g of methanol are initially introduced, 112.5 g of 2-chloro-5-nitro-benzotrifluoride are added dropwise at 25° to 30° C. and the mixture is then stirred at 30° C. for a further 5 hours. The mixture is then poured into 250 ml of water and extracted with methylene chloride. After evaporating off the solvent, the compound is recrystallised from isopropanol. 67 g of 2-methoxy-5-nitro-benzotrifluoride with a melting point of 70° to 74° C. are obtained.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (11.78 g, 0.512 mol) was dissolved in dry methanol (1 l) and to the resulting solution was added a solution of 1-chloro-4-nitro-2-trifluoromethyl-benzene (96.22 g, 0.427 mol) in methanol (100 ml). The reaction mixture was refluxed for 3 h then cooled and evaporated in vacuo. The residue was partitioned between water (500 ml) and dichloromethane (3×400 ml). The combined organic extracts were dried (Na2SO4) and evaporated to give the title compound (93.76 g, 99%) as a white solid.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
96.22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

1-Fluoro-4-nitro-2-trifluoromethylbenzene 67 (0.1 mol), was dissolved in tetrahydrofuran (100 mL). The solution was cooled to 0° C. and sodium methoxide (0.1 mol) was added. The reaction was warmed to room temperature over 2 hours. Water and ethyl acetate were added. The organic phase was dried and concentrated to afford 1-methoxy-4-nitro-2-trifluoromethylbenzene 68. This material was dissolved in methylene chloride (100 mL) and the solution was cooled to −78° C. Boron tribromide (0.1 mol) was added. The mixture was warmed to room temperature. Water was added, and the organic phase was dried and concentrated. Chromatography then afforded the title compound 69.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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